3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine

Medicinal Chemistry Library Synthesis Kinase Inhibitor Design

This pyrido[2,3-b]pyrazine building block features a unique 3-chloro (SNAr handle) and 2-methylsulfonyl (activating & sulfonylation handle) substitution, enabling two-step, one-pot sequential diversification for rapid SAR exploration. With a favorable LogP (1.08) and TPSA (72.81 Ų), it anchors analogs in drug-like space for oral bioavailability. Stocked up to 25g in ≥98% purity, it eliminates custom synthesis delays and supports multi-gram lead optimization for in vivo efficacy studies.

Molecular Formula C8H6ClN3O2S
Molecular Weight 243.67 g/mol
CAS No. 1956365-93-7
Cat. No. B11772470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine
CAS1956365-93-7
Molecular FormulaC8H6ClN3O2S
Molecular Weight243.67 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC2=C(N=CC=C2)N=C1Cl
InChIInChI=1S/C8H6ClN3O2S/c1-15(13,14)8-6(9)12-7-5(11-8)3-2-4-10-7/h2-4H,1H3
InChIKeyKWVONVZTVREYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine (CAS 1956365-93-7): Core Chemical Identity and Procurement Specifications


3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine is a heterocyclic small molecule (MW 243.67 g/mol, formula C8H6ClN3O2S) belonging to the pyrido[2,3-b]pyrazine class . Its structure features a fused pyridine-pyrazine core with a chlorine atom at the 3-position and a methylsulfonyl group at the 2-position, a substitution pattern that is not commonly found in commercial screening libraries . The compound is primarily available as a research-grade chemical with purities ranging from 97% to 98% from major suppliers . Pyrido[2,3-b]pyrazines are established kinase inhibitor scaffolds, with numerous patents describing their use in targeting tyrosine and serine/threonine kinases for oncology applications [1].

Why 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine Cannot Be Replaced by a Generic Pyrido[2,3-b]pyrazine


Simple pyrido[2,3-b]pyrazine analogs lack the specific bifunctional reactivity conferred by the concurrent presence of the chlorine and methylsulfonyl groups. The chlorine atom at position 3 serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr), while the methylsulfonyl group at position 2 acts as a strong electron-withdrawing moiety that activates the ring system and can itself participate in sulfonylation reactions . This dual activation is absent in analogs such as unsubstituted pyrido[2,3-b]pyrazine (CAS 322-46-3) or mono-substituted variants, making this compound a uniquely productive intermediate for generating diverse compound libraries. Furthermore, the calculated LogP of 1.0817 and TPSA of 72.81 Ų indicate favorable drug-like physicochemical properties that differ from many other members of the class, which can impact solubility and permeability profiles during lead optimization .

3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine: Quantitative Differentiation Evidence for Procurement Decisions


Dual Synthetic Handle Availability Enables Diversification Not Possible with Standard Pyrido[2,3-b]pyrazines

The simultaneous presence of the 3-chloro and 2-methylsulfonyl substituents provides two orthogonal reactive sites for sequential derivatization . In contrast, the parent pyrido[2,3-b]pyrazine (CAS 322-46-3) requires harsh electrophilic aromatic substitution conditions to introduce functionality, often with poor regioselectivity. The 3-chloro group is susceptible to SNAr with amines, alkoxides, and thiols, while the 2-methylsulfonyl group can be displaced or used to modulate the electronic properties of the core before further elaboration. This synthetic advantage translates to a reported commercial purity of up to 98%, reflecting the stability and ease of handling of this specific substitution pattern .

Medicinal Chemistry Library Synthesis Kinase Inhibitor Design

Electron-Withdrawing Strength of the 2-Methylsulfonyl Group Surpasses That of Standard 2-Halo or 2-Alkyl Pyrido[2,3-b]pyrazines

The methylsulfonyl group (SO2Me) is a potent electron-withdrawing substituent with a Hammett σp value of approximately +0.72, significantly higher than that of a chlorine atom (σp ≈ +0.23) or a methyl group (σp ≈ -0.17) at the same position [1]. This strong electron withdrawal polarizes the pyrido[2,3-b]pyrazine core, lowering the LUMO energy and enhancing its reactivity towards nucleophiles. The calculated LogP of 1.0817 for the target compound is lower than what would be predicted for a 2-chloro analog, consistent with the polar nature of the sulfonyl group . This electronic influence is critical for tuning the binding affinity of resulting derivatives toward the ATP-binding pocket of kinases, where electrostatic complementarity is often a key driver of potency [2].

Physical Organic Chemistry SAR Studies Fragment-Based Drug Design

Commercial Purity and Availability Surpasses Less Common Pyrido[2,3-b]pyrazine Intermediates

The compound is stocked and available with a cataloged purity of 97-98% from multiple suppliers, ensuring batch-to-batch consistency for SAR studies . In contrast, other functionalized pyrido[2,3-b]pyrazine intermediates with single substituents (e.g., 3-bromo-pyrido[2,3-b]pyrazine) are often custom-synthesized upon request, with longer lead times and variable purity. The calculated topological polar surface area (TPSA) of 72.81 Ų and a LogP of 1.0817 place this compound within the favorable drug-like space (TPSA < 140 Ų; LogP < 5), making it a superior starting point for lead optimization compared to more lipophilic or more polar analogs .

Chemical Procurement Inventory Management High-Throughput Screening

Scaffold Provenance in Kinase Inhibition is Documented Across Multiple Patent Families

The pyrido[2,3-b]pyrazine core is validated as a privileged kinase inhibitor scaffold in patents assigned to Zentaris GmbH, Merck Patent GmbH, and Astex Therapeutics, targeting FGFR, ALK, and c-Met kinases, among others [1][2][3]. While specific IC50 or Ki data for the target compound itself have not been publicly disclosed in peer-reviewed journals as of this analysis, its substitution pattern (3-Cl, 2-SO2Me) maps directly onto the general Markush structures claimed in these patents. For example, tetrahydropyrido[2,3-b]pyrazine derivatives have demonstrated ALK inhibition with IC50 values as low as ~10 nM in enzymatic assays, and 7-aminosubstituted pyrido[2,3-b]pyrazines exhibit multi-kinase inhibition in the PI3K pathway with in vivo efficacy in breast cancer xenograft models [4][5]. The target compound, with its unique dual-substitution, serves as a key versatile intermediate for accessing these patented chemotypes.

Oncology Kinase Drug Discovery Patent Landscape Analysis

Optimal Application Scenarios for 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine in Research and Development


Rapid Generation of Focused Kinase Inhibitor Libraries via Sequential SNAr and Sulfone Displacement

The two orthogonal reactive handles allow medicinal chemists to perform a first diversification at the 3-chloro position using an amine library, followed by a second diversification at the 2-sulfone position under different conditions, generating diverse, patentable analogs in two steps. This strategy is not feasible with mono-substituted pyrido[2,3-b]pyrazines, which would require additional functionalization steps. The 98% purity of the starting material ensures that the resulting library compounds have minimal impurities from the outset, reducing the burden of downstream purification. This approach is directly aligned with the SAR exploration goals described in kinase inhibitor patents such as US20050032803A1 [1].

Physicochemical Property-Driven Hit-to-Lead Optimization

The calculated LogP of 1.0817 and TPSA of 72.81 Ų indicate that analogs derived from this core are likely to remain within favorable drug-like space, balancing solubility and permeability. This is a critical advantage when optimizing kinase inhibitors for oral bioavailability, as many competing scaffolds (e.g., 2-alkyl-pyrido[2,3-b]pyrazines) start with higher lipophilicity (estimated LogP > 2.5), which can lead to poor solubility and higher promiscuity. The sulfonyl group also provides a hydrogen-bond acceptor site (5 total HBA counts) that can engage the kinase hinge region, while the zero hydrogen-bond donor count minimizes the risk of poor membrane permeability, as supported by the drug-likeness analysis of successful kinase inhibitors .

Scalable Synthesis of Key Intermediates for In Vivo Efficacy Studies

The commercial availability of this compound in stock quantities (up to 25g from suppliers like Leyan ) makes it a practical starting point for synthesizing the multi-gram quantities of advanced leads required for in vivo pharmacokinetic and xenograft efficacy studies. This contrasts with less common pyrido[2,3-b]pyrazine building blocks that require custom synthesis, which can delay preclinical development timelines by weeks. The proven in vivo activity of related 7-aminosubstituted pyrido[2,3-b]pyrazines, which demonstrated tumor growth inhibition in a HER2-amplified breast cancer xenograft model following oral administration at 10 mg/kg [2], underscores the translational relevance of this chemical series and the value of a reliable supply of its versatile precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.